Cas no 1521786-46-8 (2-methyl-N-(thian-4-yl)pyridin-3-amine)
2-methyl-N-(thian-4-yl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinamine, 2-methyl-N-(tetrahydro-2H-thiopyran-4-yl)-
- 2-methyl-N-(thian-4-yl)pyridin-3-amine
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- Inchi: 1S/C11H16N2S/c1-9-11(3-2-6-12-9)13-10-4-7-14-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3
- InChI Key: KECPTOFABYAWQB-UHFFFAOYSA-N
- SMILES: C1(C)=NC=CC=C1NC1CCSCC1
2-methyl-N-(thian-4-yl)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-162411-0.05g |
2-methyl-N-(thian-4-yl)pyridin-3-amine |
1521786-46-8 | 0.05g |
$612.0 | 2023-02-17 | ||
| Enamine | EN300-162411-0.1g |
2-methyl-N-(thian-4-yl)pyridin-3-amine |
1521786-46-8 | 0.1g |
$640.0 | 2023-02-17 | ||
| Enamine | EN300-162411-0.25g |
2-methyl-N-(thian-4-yl)pyridin-3-amine |
1521786-46-8 | 0.25g |
$670.0 | 2023-02-17 | ||
| Enamine | EN300-162411-0.5g |
2-methyl-N-(thian-4-yl)pyridin-3-amine |
1521786-46-8 | 0.5g |
$699.0 | 2023-02-17 | ||
| Enamine | EN300-162411-1.0g |
2-methyl-N-(thian-4-yl)pyridin-3-amine |
1521786-46-8 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-162411-2.5g |
2-methyl-N-(thian-4-yl)pyridin-3-amine |
1521786-46-8 | 2.5g |
$1428.0 | 2023-02-17 | ||
| Enamine | EN300-162411-5.0g |
2-methyl-N-(thian-4-yl)pyridin-3-amine |
1521786-46-8 | 5.0g |
$2110.0 | 2023-02-17 | ||
| Enamine | EN300-162411-10.0g |
2-methyl-N-(thian-4-yl)pyridin-3-amine |
1521786-46-8 | 10.0g |
$3131.0 | 2023-02-17 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11568-1G |
2-methyl-N-(thian-4-yl)pyridin-3-amine |
1521786-46-8 | 95% | 1g |
¥ 2,791.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11568-5G |
2-methyl-N-(thian-4-yl)pyridin-3-amine |
1521786-46-8 | 95% | 5g |
¥ 8,375.00 | 2023-03-15 |
2-methyl-N-(thian-4-yl)pyridin-3-amine Suppliers
2-methyl-N-(thian-4-yl)pyridin-3-amine Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-methyl-N-(thian-4-yl)pyridin-3-amine
Introduction to 2-methyl-N-(thian-4-yl)pyridin-3-amine (CAS No. 1521786-46-8)
2-methyl-N-(thian-4-yl)pyridin-3-amine, a compound with the chemical formula C₉H₁₁NS₂, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and medicinal chemistry. The presence of both pyridine and thiazole moieties in its structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for developing novel therapeutic agents.
The compound is identified by its CAS number, CAS No. 1521786-46-8, which serves as a unique identifier in scientific literature and databases. This numbering system ensures precise referencing and facilitates the retrieval of relevant information regarding its synthesis, properties, and applications. The molecular structure of 2-methyl-N-(thian-4-yl)pyridin-3-amine consists of a pyridine ring substituted at the 3-position with an amine group, while the thiazole ring is connected at the 4-position through a methyl group.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such heterocyclic compounds in drug design. The combination of the pyridine and thiazole rings in 2-methyl-N-(thian-4-yl)pyridin-3-amine creates a versatile platform for further functionalization, enabling the development of molecules with enhanced binding affinity and selectivity towards biological targets. This has led to increased interest in exploring its potential as an intermediate in the synthesis of pharmacologically active compounds.
In the realm of medicinal chemistry, 2-methyl-N-(thian-4-yl)pyridin-3-amine has been investigated for its potential role in addressing various therapeutic challenges. The amine functionality at the 3-position of the pyridine ring provides a site for further derivatization, allowing chemists to tailor the molecule's properties for specific biological activities. For instance, modifications at this position can influence solubility, metabolic stability, and interactions with biological targets, making it a crucial aspect to consider during drug development.
One of the most compelling aspects of 2-methyl-N-(thian-4-yl)pyridin-3-amine is its structural versatility. The presence of both nitrogen and sulfur atoms in its framework contributes to its ability to engage in multiple types of hydrogen bonding interactions, which is essential for effective binding to biological macromolecules such as proteins and enzymes. This feature has been leveraged in the design of molecules targeting neurological disorders, where precise interactions with receptors are critical for therapeutic efficacy.
Recent studies have demonstrated that derivatives of this compound exhibit promising pharmacological properties. For example, modifications involving the thiazole ring have shown potential in inhibiting certain enzymes associated with inflammatory pathways. These findings underscore the importance of 2-methyl-N-(thian-4-yl)pyridin-3-amine as a building block for developing novel therapeutics. The ability to fine-tune its structure allows researchers to optimize its pharmacokinetic profile while maintaining or enhancing its biological activity.
The synthesis of 2-methyl-N-(thian-4-yl)pyridin-3-am ine involves multi-step organic reactions that highlight the compound's synthetic utility. Key steps typically include condensation reactions between appropriate precursors followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in downstream applications such as lead optimization and preclinical studies.
In conclusion, 2-methyl-N-(thian -4 -yl)pyridin -3 -amine (CAS No. CAS No. 1521786 -46 -8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its versatility as a scaffold for drug development, coupled with recent findings from computational and experimental studies, positions it as a valuable asset in the quest for novel treatments across various medical conditions. As research continues to uncover new possibilities for this compound, its role in medicinal chemistry is likely to expand further.
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